![molecular formula C19H14N2O2 B2893270 1-methyl-1H-benzo[d]imidazol-5-yl 1-naphthoate CAS No. 1351622-37-1](/img/structure/B2893270.png)
1-methyl-1H-benzo[d]imidazol-5-yl 1-naphthoate
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Molecular Structure Analysis
The molecular structure of imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Physical And Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives can also vary widely. For example, (1-Methyl-1H-benzo[d]imidazol-5-yl)methanol, a related compound, is a solid at room temperature, with a molecular weight of 162.19 .Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
Derivatives of benzimidazole, such as naphtho[1,2-d]imidazole, have been developed for use in deep-blue light-emitting materials for OLEDs. These compounds exhibit superior performance in terms of electron injection from the cathode and demonstrate groundbreaking external quantum efficiency (EQE) and low turn-on voltages. Their application in OLEDs results in deep-blue light emission with excellent color purity, highlighting their potential in display technologies (Liu et al., 2015).
DNA Binding and Cytotoxicity
Benzimidazole-based compounds, including those with structural similarities to "1-methyl-1H-benzo[d]imidazol-5-yl 1-naphthoate," have been synthesized and evaluated for their ability to bind DNA and exhibit cytotoxic effects. These compounds show significant intercalative binding to DNA and possess considerable cytotoxic efficacy against various human cancer cell lines, suggesting their potential application in cancer therapy (Paul et al., 2015).
Catalysis
Compounds containing the benzimidazole moiety have been utilized in catalysis, demonstrating the synthesis of complex organic structures via multi-component reactions. This application is crucial in organic synthesis, where the development of efficient catalysts can significantly streamline the production of complex molecules (Khaligh, 2015).
Synthesis of Complex Organic Molecules
The structural motif of benzimidazole and its derivatives, including "1-methyl-1H-benzo[d]imidazol-5-yl 1-naphthoate," plays a critical role in the synthesis of complex organic molecules. These compounds serve as key intermediates in the construction of diverse heterocyclic compounds, which are of significant interest in pharmaceutical research and material science. For instance, the synthesis of isoquinolone, 1,2-benzothiazine, and naphtho[1',2':4,5]imidazo[1,2-a]pyridine derivatives via Rhodium(III)-catalyzed annulation demonstrates the versatility of these compounds in organic synthesis (Zhu et al., 2022).
Mechanism of Action
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It’s known that imidazole derivatives can interact with various targets due to their versatile chemical structure . For instance, some imidazole derivatives bind to DNA grooves and exhibit peroxide mediated DNA-cleavage properties .
Biochemical Pathways
Imidazole derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
This moiety helps to overcome the solubility problems of poorly soluble drug entities .
Result of Action
Some imidazole derivatives have been found to have high cytotoxic activities when tested on certain cell lines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It’s worth noting that environmental degradation has been associated with increased cancer incidence , which could potentially influence the efficacy of anticancer agents like this compound.
Safety and Hazards
Future Directions
properties
IUPAC Name |
(1-methylbenzimidazol-5-yl) naphthalene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2/c1-21-12-20-17-11-14(9-10-18(17)21)23-19(22)16-8-4-6-13-5-2-3-7-15(13)16/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSQBLZXQRTMFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)OC(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-1H-benzo[d]imidazol-5-yl 1-naphthoate |
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